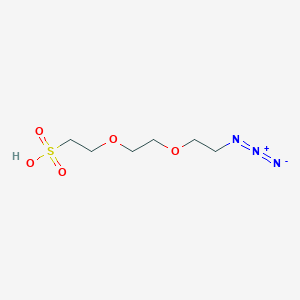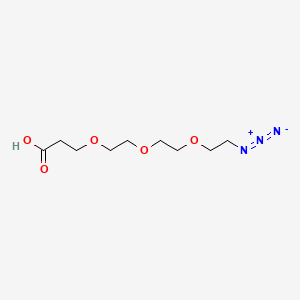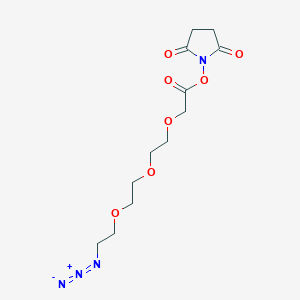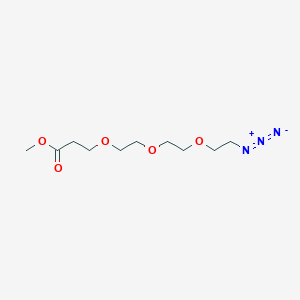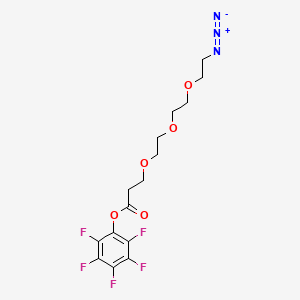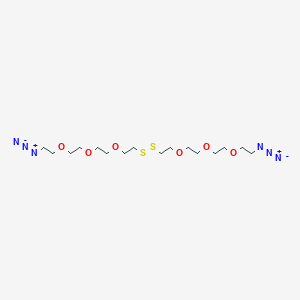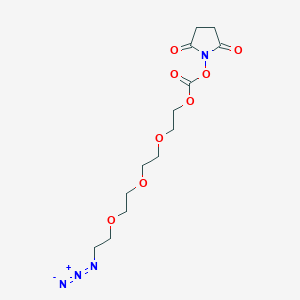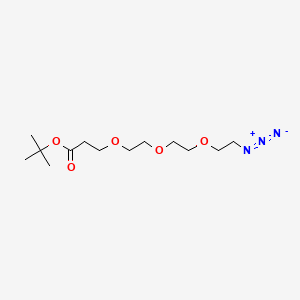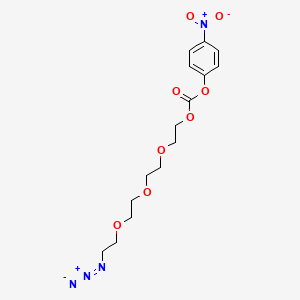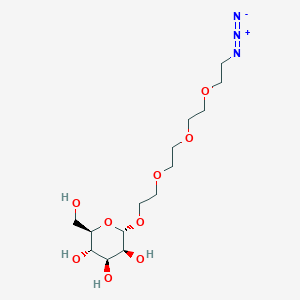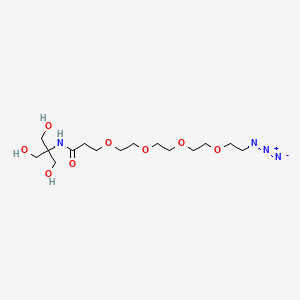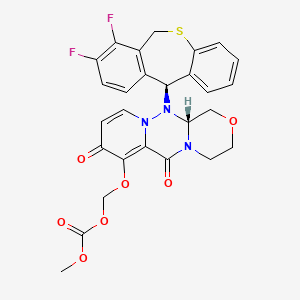
Baloxavir marboxil
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Baloxavir marboxil is a prodrug that is metabolized into its active form, baloxavir acid . The primary target of baloxavir acid is the polymerase acidic (PA) protein, an influenza virus-specific enzyme . This enzyme plays a crucial role in the replication of the influenza virus .
Mode of Action
Baloxavir acid functions as a selective inhibitor of the PA protein . It achieves this by binding to the endonuclease site of the PA protein and blocking its activity . This inhibition prevents the “cap-snatching” process, a critical step in viral mRNA synthesis . As a result, the influenza virus is unable to synthesize new virions or produce stable mRNA , thereby inhibiting viral replication .
Biochemical Pathways
The inhibition of the PA protein disrupts the viral RNA polymerase complex, which is essential for the life-cycle of the influenza virus . This disruption affects the cap-dependent endonuclease activity used in the “cap-snatching” process . By blocking this process, this compound effectively halts the replication of the influenza virus .
Pharmacokinetics
After administration, this compound is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to its active metabolite, baloxavir . This process results in an improved absorption profile compared to its active metabolite . The apparent terminal elimination half-life of baloxavir is approximately 79.1 hours .
Result of Action
The inhibition of the PA protein by baloxavir results in a significant reduction in virus titers . This reduction is achieved through the prevention of mRNA synthesis and, ultimately, influenza virus proliferation . In clinical studies, this compound has been shown to rapidly reduce virus titers compared with oseltamivir .
Action Environment
This compound is associated with a risk for loss of efficacy due to changes in the influenza virus, such as changes in virus subtypes, emergence of virus resistance, and changes in viral virulence . The efficacy of this compound can also be influenced by the patient’s health status and the timing of administration relative to the onset of symptoms .
Analyse Biochimique
Biochemical Properties
Baloxavir Marboxil is a prodrug that is metabolized to baloxavir acid . It suppresses viral replication by inhibiting cap-dependent endonuclease . It has shown nanomolar antiviral activity against influenza A and B viruses .
Cellular Effects
This compound has been observed to reduce the duration of influenza symptoms and the duration of fever compared to Oseltamivir . This suggests that this compound has a significant impact on cellular processes and functions.
Molecular Mechanism
The active form of this compound, baloxavir acid, exerts its effects at the molecular level by inhibiting cap-dependent endonuclease . This inhibition suppresses viral replication, thereby exerting its antiviral effects .
Temporal Effects in Laboratory Settings
In a real-world setting, the median time from treatment to alleviation of all influenza symptoms (TTAIS) in the this compound group was 28.0 hours . This suggests that this compound has a rapid onset of action and is effective in the short term.
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, the approved dosage for adults and adolescents is 40 mg for patients weighing less than 80 kg and 80 mg for patients weighing 80 kg or more .
Metabolic Pathways
This compound is a prodrug that is metabolized to baloxavir acid . This suggests that it is involved in metabolic pathways related to drug metabolism and excretion.
Méthodes De Préparation
La synthèse du S-033188 implique plusieurs étapes, à partir de matières premières facilement disponiblesLa dernière étape implique la formation de l'ester carbonique, conduisant au promédicament S-033188 . Les méthodes de production industrielle impliquent généralement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, souvent en utilisant des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .
Analyse Des Réactions Chimiques
Le S-033188 subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le promédicament est hydrolysé en sa forme active, l'acide baloxavir, dans l'organisme.
Oxydation et réduction : Ces réactions sont moins fréquentes pour le S-033188 mais peuvent se produire dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie ester carbonique.
Les réactifs couramment utilisés dans ces réactions comprennent l'eau pour l'hydrolyse, des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs tels que le borohydrure de sodium pour la réduction. Le principal produit formé par l'hydrolyse du S-033188 est l'acide baloxavir .
Applications de la recherche scientifique
Le S-033188 a une large gamme d'applications de recherche scientifique :
Chimie : Il sert de composé modèle pour étudier l'activation des promédicaments et l'inhibition enzymatique.
Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de la réplication virale et le rôle de l'endonuclease dépendante du capuchon dans les virus de la grippe.
Mécanisme d'action
Le S-033188 exerce ses effets en inhibant l'activité de l'endonuclease dépendante du capuchon de la polymérase du virus de la grippe. Cette enzyme est essentielle au processus de « capture du capuchon », où le virus détourne l'ARNm de la cellule hôte pour initier sa propre synthèse protéique. En inhibant cette enzyme, le S-033188 arrête efficacement la réplication virale, réduisant la charge virale et atténuant les symptômes .
Applications De Recherche Scientifique
S-033188 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying prodrug activation and enzyme inhibition.
Biology: Researchers use it to study the mechanisms of viral replication and the role of cap-dependent endonuclease in influenza viruses.
Comparaison Avec Des Composés Similaires
Le S-033188 est unique par rapport aux autres médicaments antiviraux en raison de son mécanisme d'action et de son efficacité. Des composés similaires comprennent :
Oseltamivir : Un autre médicament antiviral utilisé pour traiter la grippe, mais il cible la neuraminidase, une enzyme virale différente.
Zanamivir : Semblable à l'oseltamivir, il cible également la neuraminidase.
Peramivir : Un autre inhibiteur de la neuraminidase utilisé pour le traitement de la grippe.
Le S-033188 se distingue par son schéma posologique en une seule dose et sa capacité à inhiber une enzyme virale différente, ce qui en fait un atout précieux dans l'arsenal des médicaments antiviraux .
Propriétés
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVPBGBYGMDSBG-GGAORHGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027758 | |
| Record name | Baloxavir marboxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The influenza virus RNA polymerase complex is a heterotrimer made up of three protein subunits - polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). This polymerase complex is an influenza virus-specific enzyme essential for viral gene transcription and replication, with its subunits playing different roles in viral mRNA synthesis. The PB2 subunit binds to the cap of host cellular pre-messenger RNA, allowing the PA protein - a cap-dependent endonuclease - to cleave the capped pre-messenger RNA. This initial step of mRNA synthesis by the PA protein, also known as the "cap-snatching process," provides an RNA primer for the PB1 subunit, which carries out its RNA-dependent RNA polymerase function to proceed with viral mRNA transcription. After administration, the prodrug baloxavir marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver and blood to its active metabolite, baloxavir. Baloxavir selectively inhibits the PA protein, blocking the initiation of mRNA synthesis and ultimately influenza virus proliferation. Cap-dependent endonuclease is a highly conserved region across influenza strains; however, baloxavir is still vulnerable to resistance because amino acid substitutions in the PA protein can lead to reduced viral susceptibility to baloxavir. | |
| Record name | Baloxavir marboxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1985606-14-1 | |
| Record name | [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985606-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baloxavir marboxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985606141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baloxavir marboxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Baloxavir marboxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALOXAVIR MARBOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505CXM6OHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Baloxavir marboxil?
A1: this compound is a prodrug that is rapidly hydrolyzed to its active form, Baloxavir acid. Baloxavir acid acts as a selective inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. [, , , , , , ]
Q2: What are the downstream effects of inhibiting the cap-dependent endonuclease activity of PA?
A2: Inhibiting the PA endonuclease activity prevents the influenza virus from initiating viral mRNA synthesis, effectively halting viral replication. [, , , , , ] This leads to a reduction in viral load and a decrease in the duration of influenza symptoms. [, , , , ]
Q3: How does the antiviral activity of this compound compare to neuraminidase inhibitors?
A3: Both this compound and neuraminidase inhibitors target different stages of the influenza virus replication cycle. While neuraminidase inhibitors prevent the release of newly formed viral particles from infected cells, this compound inhibits an earlier step, the initiation of viral mRNA synthesis. [, , , ] This difference in mechanism of action may contribute to the observed differences in their clinical efficacy profiles. [, , ]
Q4: How stable is this compound under various storage conditions?
A6: A study developed a stability-indicating RP-UPLC method for this compound and evaluated its degradation under different conditions (acidic, basic, oxidative, neutral, thermal, and photolytic). [] The results demonstrated that this compound exhibits varying degrees of degradation depending on the specific stress condition. []
Q5: Does this compound possess any catalytic properties?
A7: this compound functions as an enzyme inhibitor rather than a catalyst. Its primary mechanism involves binding to the PA endonuclease active site and preventing its catalytic activity, rather than catalyzing a chemical reaction itself. [, , , , , ]
Q6: Have computational methods been used to study this compound?
A8: Yes, researchers have used computational methods, including molecular docking and density functional theory (DFT) calculations, to study the interactions between this compound and its target, the influenza virus PA protein. [, ] These studies provide valuable insights into the binding affinity and molecular interactions that contribute to the drug's efficacy. [, ]
Q7: Is there information available on the structure-activity relationship of this compound and its analogs?
A9: While the provided research articles do not delve deeply into the SAR of this compound, they do highlight the significance of specific amino acid substitutions in the PA protein that can lead to reduced susceptibility to the drug. [, , , , ] This suggests that structural modifications in both the drug and its target can impact its activity.
Q8: What is the pharmacokinetic profile of this compound?
A10: this compound is rapidly absorbed and hydrolyzed to its active form, Baloxavir acid, after oral administration. [, , , ] The drug exhibits a long half-life and multi-compartment pharmacokinetics. [, , , ] Studies have shown that body weight and race can influence the drug's pharmacokinetic parameters. [, , ]
Q9: What is the relationship between Baloxavir acid exposure and its antiviral effect?
A11: Studies have demonstrated a relationship between Baloxavir acid exposure and the time to improvement of influenza symptoms. [, , ] Higher exposures are generally associated with faster symptom resolution. [, , ]
Q10: What is the evidence for the efficacy of this compound in preclinical models?
A12: Preclinical studies in mice and ferrets have demonstrated that this compound effectively reduces viral titers and improves survival rates following influenza virus infection. [, , , , ] These studies provide crucial evidence for the drug's antiviral activity in vivo. [, , , , ]
Q11: What are the results of clinical trials evaluating this compound in influenza patients?
A13: Numerous clinical trials have investigated this compound in both adults and children with influenza. [, , , , , , , , , ] These trials have consistently demonstrated that a single dose of this compound can significantly reduce the time to alleviation of influenza symptoms compared to placebo and exhibit comparable efficacy to oseltamivir. [, , , , , , , , , ]
Q12: What are the known mechanisms of resistance to this compound?
A14: The primary mechanism of resistance to this compound involves amino acid substitutions in the PA protein, particularly at position I38. [, , , , , , , ] These substitutions reduce the drug's ability to bind to and inhibit the PA endonuclease activity. [, , , , , , , ]
Q13: Is there cross-resistance between this compound and neuraminidase inhibitors?
A15: this compound and neuraminidase inhibitors target different viral proteins, so cross-resistance is not expected. [, , , ] This makes this compound a valuable treatment option for patients infected with influenza viruses resistant to neuraminidase inhibitors. [, , , ]
Q14: What analytical methods are used to characterize and quantify this compound?
A16: Researchers utilize various analytical techniques, including HPLC-MS and RP-UPLC, to characterize and quantify this compound and its degradation products. [, ] These methods are crucial for drug development, quality control, and monitoring drug levels in biological samples. [, ]
Q15: Has the impact of this compound on influenza transmission been studied?
A17: A study using a Japanese claims database investigated household transmission of influenza from index patients treated with this compound compared to those treated with neuraminidase inhibitors. [] The findings suggest that this compound may contribute to reducing the incidence of household transmission compared to oseltamivir. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


